2-Amino-5-methylnicotinaldehyde
Overview
Description
2-Amino-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol It is a derivative of nicotinaldehyde, featuring an amino group at the second position and a methyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-methylnicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methylpyridine with formylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted under inert gas (nitrogen or argon) to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Amino-5-methylpyridine-3-carboxylic acid.
Reduction: 2-Amino-5-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-methylnicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-Amino-5-methylpyridine: Similar structure but lacks the aldehyde group.
2-Amino-6-methylnicotinaldehyde: Similar structure with the methyl group at the sixth position.
3-Amino-2-pyridinecarbaldehyde: Similar structure with the amino group at the third position.
Uniqueness: 2-Amino-5-methylnicotinaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
2-Amino-5-methylnicotinaldehyde (CAS No. 1023814-35-8) is a compound that has garnered interest in various fields of scientific research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid featuring an amino group and an aldehyde functional group. Its unique structure allows it to participate in various chemical reactions, such as oxidation and reduction, which are fundamental for its biological activity.
Property | Details |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 136.15 g/mol |
CAS Number | 1023814-35-8 |
Functional Groups | Amino group, Aldehyde |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand, binding to enzymes or receptors, which can modulate their activity. This interaction may lead to various biological effects:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can alter cellular signaling pathways, impacting gene expression and cellular metabolism.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For example, related compounds have been evaluated for their cytotoxic effects against leukemia cells . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Case Studies
-
Antimicrobial Activity Evaluation :
A study investigated the antimicrobial effects of various nicotinic derivatives, including those similar to this compound. The results indicated significant inhibition against pathogenic bacteria, suggesting that further exploration into this compound's efficacy could be beneficial . -
Cytotoxicity Against Cancer Cells :
In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against HL-60 and NALM-6 leukemia cells. These findings prompt further investigation into the potential use of this compound in cancer therapy .
Research Applications
The compound is being explored in several research domains:
Properties
IUPAC Name |
2-amino-5-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBBDOMXLJWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652757 | |
Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023814-35-8 | |
Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methylnicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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